![molecular formula C13H14Cl2F3N5 B1493695 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride CAS No. 317822-48-3](/img/structure/B1493695.png)

2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride

Vue d'ensemble

Description

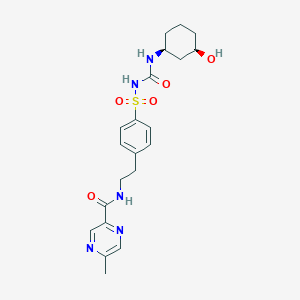

The compound “2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Molecular Structure Analysis

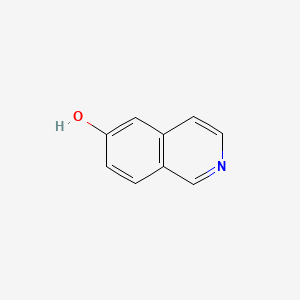

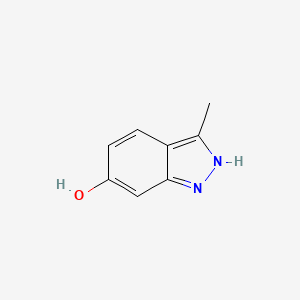

The molecular structure of “2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride” is complex, with a combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contributing to its biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include the development of organic compounds containing fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride” are influenced by the presence of the fluorine atom and the pyridine moiety .Applications De Recherche Scientifique

Copper(I)-Catalyzed Reactions

Copper(I) iodide has been utilized as a catalyst for the nucleophilic addition of ynamides to acyl chlorides and N-heterocycles, such as pyridines, to facilitate carbon-carbon bond formation. This process allows for the synthesis of a variety of 3-aminoynones and 1,2-dihydro-N-heterocycles with good to high yields and regioselectivity, demonstrating the compound's role in creating complex organic structures (Zhang et al., 2014).

Derivatization for Mass Spectrometry

The compound has been used in the derivatization of amino acids to form n-ethoxycarbonyl amino acid trifluoroethyl (or ethyl) esters for mass spectrometry analysis. This method enhances the sensitivity and specificity of detecting amino acids, showcasing its application in analytical chemistry (Vatankhah & Moini, 1994).

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines, which can be synthesized using a mixture containing ethyl chloroformate, has shown that these compounds exhibit molluscicidal properties. This highlights the compound's potential use in controlling snail populations that are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Protein Oxidation Marker Analysis

The compound has been employed in the formation of N(O,S)-ethoxycarbonyltrifluoroethyl amino acid esters for the determination of 3-chlorotyrosine, a marker of myeloperoxidase-catalyzed protein oxidation. This application is significant for biomedical research, particularly in studying oxidative stress and inflammation (Pietzsch et al., 2003).

Synthesis of Antioxidant Compounds

Novel dihydropyridine analogs with potential antioxidant properties have been synthesized, demonstrating the compound's use in creating molecules with therapeutic potential (Saddala & Jangampalli Adi Pradeepkiran, 2019).

Mécanisme D'action

Target of Action

The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its specific biological target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could affect the metabolism of certain substances in the body .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body. The trifluoromethyl group in the compound could potentially increase its lipophilicity, which might enhance its absorption and distribution .

Result of Action

The result of the compound’s action would depend on its specific biological target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain substances in the body .

Action Environment

Various factors can influence the action of a compound, including pH, temperature, and the presence of other substances. For example, the compound’s activity could potentially be affected by the pH of the environment, as this can influence the protonation state of the pyridine ring .

Orientations Futures

Propriétés

IUPAC Name |

2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyridin-1-ium-2,3-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N5.ClH/c14-9-6-8(13(15,16)17)7-22-11(9)20-4-5-21-12-10(18)2-1-3-19-12;/h1-3,6-7H,4-5,18H2,(H,19,21)(H,20,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQZLSGQKYXKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([NH+]=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(5-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493612.png)

![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)

![trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493625.png)

![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)

![trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol](/img/structure/B1493628.png)

![trans-2-[(2-Hydroxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493630.png)

![1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493631.png)